5-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzene-1,3-dicarboxylic acid
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Overview
Description
5-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzene-1,3-dicarboxylic acid is a complex organic compound featuring a quinazolinone and pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of quinazolinone derivatives with pyrrole intermediates under controlled conditions. The reaction conditions often include the use of catalysts such as methanesulfonic acid and solvents like methanol, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the amino and carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce amine derivatives .
Scientific Research Applications
5-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Mechanism of Action
The mechanism of action of 5-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzene-1,3-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile: Shares structural similarities with the pyrrole and quinazolinone moieties.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains similar aromatic and heterocyclic structures.
Uniqueness
What sets 5-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzene-1,3-dicarboxylic acid apart is its unique combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research and industrial applications .
Properties
IUPAC Name |
5-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O6/c21-16-15(17-22-13-4-2-1-3-12(13)18(26)23-17)14(25)8-24(16)11-6-9(19(27)28)5-10(7-11)20(29)30/h1-7H,8,21H2,(H,27,28)(H,29,30)(H,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNJFCVVOGHSJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N1C2=CC(=CC(=C2)C(=O)O)C(=O)O)N)C3=NC(=O)C4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N1C2=CC(=CC(=C2)C(=O)O)C(=O)O)N)C3=NC(=O)C4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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